molecular formula C15H23N5 B11847845 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine CAS No. 88100-14-5

2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine

Cat. No.: B11847845
CAS No.: 88100-14-5
M. Wt: 273.38 g/mol
InChI Key: HUCFFGBDEMMKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is a complex organic compound that features a piperazine ring and a tetrahydroquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Solvents: Ethanol, methanol, dichloromethane

    Catalysts: Pd/C, platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to its specific combination of the piperazine and tetrahydroquinazoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

88100-14-5

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine

InChI

InChI=1S/C15H23N5/c1-2-7-19-8-10-20(11-9-19)15-17-13-6-4-3-5-12(13)14(16)18-15/h2H,1,3-11H2,(H2,16,17,18)

InChI Key

HUCFFGBDEMMKSZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCN(CC1)C2=NC3=C(CCCC3)C(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.